1-(2-Chlorobenzyl)-1H-imidazole-4-carboxylic acid
Overview
Description
1-(2-Chlorobenzyl)-1H-imidazole-4-carboxylic acid is a chemical compound that belongs to the class of imidazole derivatives Imidazole compounds are known for their diverse biological activities and are widely used in medicinal chemistry
Mechanism of Action
Target of Action
It is known that benzimidazole derivatives, which this compound is a part of, have a broad spectrum of bioactivities . They have been reported to exhibit antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory activities .
Mode of Action
Benzimidazole-containing drugs are known to bind to a variety of therapeutic targets due to their special structural features and electron-rich environment . This interaction with the targets leads to various changes in the cellular processes, contributing to their broad spectrum of bioactivities .
Biochemical Pathways
Benzimidazole derivatives are known to interact with various biochemical pathways due to their broad spectrum of bioactivities . These interactions can lead to downstream effects that contribute to their therapeutic potential .
Pharmacokinetics
The pharmacokinetic properties of benzimidazole derivatives are generally influenced by their chemical structure and the presence of functional groups . These properties can impact the bioavailability of the compound, affecting its therapeutic potential .
Result of Action
Benzimidazole derivatives are known to exhibit a broad spectrum of bioactivities, suggesting that they can induce various molecular and cellular changes .
Action Environment
The action, efficacy, and stability of 1-(2-Chlorobenzyl)-1H-imidazole-4-carboxylic acid can be influenced by various environmental factors. These factors can include the pH of the environment, the presence of other compounds, and the specific conditions of the biological system in which the compound is present . .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Chlorobenzyl)-1H-imidazole-4-carboxylic acid typically involves the condensation of 2-chlorobenzylamine with glyoxal in the presence of ammonium acetate, followed by cyclization to form the imidazole ring. The reaction conditions often include heating the mixture under reflux for several hours to ensure complete cyclization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
1-(2-Chlorobenzyl)-1H-imidazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The imidazole ring can be reduced under specific conditions.
Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can react with the chlorobenzyl group under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylate derivatives, while reduction can produce imidazole derivatives with altered functional groups.
Scientific Research Applications
1-(2-Chlorobenzyl)-1H-imidazole-4-carboxylic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
- 1-(2-Chlorobenzyl)-1H-benzimidazole-2-carboxylic acid
- 1-(2-Chlorobenzyl)-1H-imidazole-2-carboxylic acid
- 1-(2-Chlorobenzyl)-1H-imidazole-5-carboxylic acid
Uniqueness
1-(2-Chlorobenzyl)-1H-imidazole-4-carboxylic acid is unique due to the specific position of the carboxylic acid group on the imidazole ring. This positioning can influence the compound’s reactivity and interaction with biological targets, making it distinct from other similar compounds.
Properties
IUPAC Name |
1-[(2-chlorophenyl)methyl]imidazole-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2O2/c12-9-4-2-1-3-8(9)5-14-6-10(11(15)16)13-7-14/h1-4,6-7H,5H2,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIOUIHYSAZHNPJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C=C(N=C2)C(=O)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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